molecular formula C7H8OS B6145136 3-ethylthiophene-2-carbaldehyde CAS No. 21426-07-3

3-ethylthiophene-2-carbaldehyde

Cat. No.: B6145136
CAS No.: 21426-07-3
M. Wt: 140.2
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Description

3-Ethylthiophene-2-carbaldehyde (CAS 21426-07-3) is a high-purity, specialized chemical building block for research and development. This compound belongs to the thiophene class of heterocyclic aromatics, a scaffold ranked as the 4th most common sulfur-containing moiety in U.S. FDA-approved small molecule drugs over the last decade, underscoring its significant value in medicinal chemistry . The molecule features an aldehyde functional group on a 3-ethyl-substituted thiophene ring, making it a versatile intermediate for constructing more complex structures via reactions at the formyl group . In pharmaceutical research, thiophene derivatives are privileged pharmacophores with a wide range of documented biological activities, including antitumor, anti-inflammatory, antibacterial, and anticonvulsant properties . The aldehyde group is particularly valuable for further synthetic modification, for instance, serving as a reactive handle for condensation reactions to create fluorescent dyes for bioimaging applications, as demonstrated in the synthesis of phenanthroimidazole-thiophene hybrids . Furthermore, thiophene-2-carbaldehyde derivatives are established precursors to several commercial drugs, such as the antihypertensive agent Eprosartan, highlighting the potential of this compound class in drug discovery campaigns . Beyond medicinal chemistry, thiophene-based molecules are extensively used in advanced material science, finding applications in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Researchers can leverage the synthetic versatility of this compound, for example, through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, to create diverse aryl-substituted thiophenes for screening and development purposes . This product is intended for laboratory research use only.

Properties

CAS No.

21426-07-3

Molecular Formula

C7H8OS

Molecular Weight

140.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

  • Activation of DMF : Triphosgene reacts with DMF at 0–5°C to generate the Vilsmeier reagent, a chloroiminium intermediate.

  • Electrophilic Attack : The reagent facilitates formylation at the 2-position of 3-ethylthiophene, forming a protonated intermediate.

  • Hydrolysis : Quenching with aqueous sodium bicarbonate yields the aldehyde.

Key Parameters :

  • Molar Ratios : 1:1.2:1 (3-ethylthiophene : triphosgene : DMF)

  • Temperature : 80–85°C for 6–8 hours

  • Solvent : Chlorobenzene (reflux)

  • Yield : 68–72%

Advantages :

  • Avoids toxic phosphorus oxychloride (POCl₃) used in traditional Vilsmeier reactions.

  • Solid triphosgene enhances handling safety.

Michael Addition-Hydrolysis Cascade

Patent EP0095340A1 discloses a two-step synthesis via Michael addition of dialkyl acetal of 2-mercaptoacetaldehyde to ethyl vinyl ether , followed by hydrolysis.

Stepwise Analysis

Step 1: Michael Addition

  • Reagents : Ethyl vinyl ether, dialkyl acetal of 2-mercaptoacetaldehyde (e.g., diethyl acetal)

  • Base Catalyst : Potassium carbonate (K₂CO₃)

  • Conditions : Toluene, 60°C, 12 hours

  • Intermediate : 3-ethylthiophene-2-carboxaldehyde diethyl acetal.

Step 2: Acidic Hydrolysis

  • Reagents : Trifluoroacetic acid (TFA), water

  • Conditions : 25°C, 2 hours

  • Yield : 58–60%.

Table 1: Comparison of Michael Addition-Hydrolysis Conditions

ParameterDetails
Starting MaterialEthyl vinyl ether
CatalystK₂CO₃
SolventToluene
Reaction Time12 hours (Step 1)
Hydrolysis AgentTFA/H₂O
Overall Yield58–60%

Condensation-Cyclization with Dithioxamide

Nova Biotechnologica et Chimica reports a nitrobenzene-mediated condensation of This compound with dithioxamide to form thiazolo[5,4-d]thiazoles, though the method also isolates the aldehyde intermediate.

Reaction Dynamics

  • Molar Ratio : 4:1 (aldehyde : dithioxamide)

  • Solvent : Nitrobenzene (211°C, 5 hours)

  • Workup : Precipitation with diethyl ether, crystallization from methanol/DMF

  • Yield : 22–33% for cyclized product; aldehyde recovery ~40%.

Challenges :

  • High toxicity of nitrobenzene limits industrial adoption.

  • Requires rigorous temperature control to prevent decomposition.

Industrial Scalability and Environmental Impact

Table 2: Method Comparison for Industrial Use

MethodYieldToxicity ConcernsScalability
Vilsmeier-Haack68–72%Low (chlorobenzene)High
Michael Addition58–60%Moderate (TFA)Medium
Condensation-Cyclization22–33%High (nitrobenzene)Low
Oxidation50–65%Moderate (PCC/MnO₂)Medium

Chemical Reactions Analysis

Types of Reactions

3-ethylthiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation with bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

    Oxidation: 3-ethylthiophene-2-carboxylic acid.

    Reduction: 3-ethylthiophene-2-methanol.

    Substitution: 3-bromoethylthiophene-2-carbaldehyde (in the case of halogenation).

Scientific Research Applications

3-ethylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, such as antimicrobial and anticancer agents.

    Medicine: It is utilized in the development of diagnostic reagents and therapeutic agents.

    Industry: It is employed in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-ethylthiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, as a precursor to antimicrobial agents, it may inhibit the growth of bacteria by interfering with essential metabolic pathways. In organic electronics, it contributes to the conductive properties of materials by facilitating charge transport through its aromatic ring structure.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Thiophene-2-Carbaldehyde Derivatives
Compound Substituent Molecular Weight (g/mol) Boiling Point (°C) Key Applications
3-Ethylthiophene-2-carbaldehyde Ethyl (-CH₂CH₃) 154.21 Not reported Flavoring agents, Schiff bases
3-Methylthiophene-2-carbaldehyde Methyl (-CH₃) 126.18 85–87 Organic synthesis, flavors
3-Hexylthiophene-2-carbaldehyde Hexyl (-C₆H₁₃) 196.30 Not reported Polymer precursors
3-Chlorobenzo[b]thiophene-2-carbaldehyde Chloro (-Cl) 196.64 Not reported Pharmaceutical intermediates

Key Observations:

  • Steric and Electronic Effects: The ethyl group in this compound introduces moderate steric bulk compared to the smaller methyl group (3-methyl derivative) and the larger hexyl chain (3-hexyl derivative). This impacts solubility and reactivity; for instance, longer alkyl chains (e.g., hexyl) enhance hydrophobicity, making such derivatives suitable for polymeric materials .
  • Electron-Donating vs. Electron-Withdrawing Groups: Methyl and ethyl groups are electron-donating, activating the thiophene ring toward electrophilic substitution. In contrast, chloro substituents (e.g., in 3-chlorobenzo[b]thiophene-2-carbaldehyde) are electron-withdrawing, altering reaction pathways and stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethylthiophene-2-carbaldehyde, and what key reaction conditions influence yield?

  • The synthesis of thiophene aldehydes often involves the Vilsmeier reaction , where thiophene derivatives react with dimethylformamide (DMF) and phosphoryl chloride to introduce the aldehyde group . For this compound, regioselective ethylation prior to formylation is critical. Ethyl groups can be introduced via Friedel-Crafts alkylation or cross-coupling reactions using palladium catalysts, ensuring minimal steric hindrance . Key factors include temperature control (0–5°C for formylation), solvent polarity (e.g., dichloromethane), and stoichiometric ratios to avoid over-oxidation.

Q. How should researchers characterize this compound to confirm structure and purity?

  • Nuclear Magnetic Resonance (NMR) is essential: 1^1H NMR identifies aldehyde protons (~9.8–10.2 ppm) and ethyl group signals (triplet at ~1.2–1.4 ppm for CH3_3, quartet at ~2.5–3.0 ppm for CH2_2) . Infrared (IR) spectroscopy confirms the aldehyde C=O stretch (~1680–1720 cm1^{-1}) and thiophene ring vibrations (~3100 cm1^{-1}) . Mass spectrometry (MS) provides molecular ion peaks (e.g., [M+^+] at m/z 154) and fragmentation patterns to verify the structure . Elemental analysis (C, H, S) should match calculated values within ±0.3% .

Advanced Research Questions

Q. What strategies optimize regioselectivity when introducing the ethyl and aldehyde groups on the thiophene ring?

  • Directed ortho-metalation using directing groups (e.g., sulfoxides) enables precise ethylation at the 3-position . For aldehyde introduction, protecting group strategies (e.g., silyl ethers) prevent undesired side reactions. Computational modeling (DFT) predicts electronic effects to guide regioselective formylation . Experimental validation via HPLC monitoring ensures intermediates are isolated before subsequent steps .

Q. How can researchers address contradictions in spectroscopic data reported across different studies?

  • Discrepancies in NMR shifts may arise from solvent effects (CDCl3_3 vs. DMSO-d6_6) or impurities. Standardized protocols (e.g., identical solvent, internal reference TMS) improve reproducibility . Cross-referencing with X-ray crystallography (e.g., using SHELXL for refinement) resolves ambiguities in bond lengths and angles . For conflicting MS data, high-resolution instruments (HRMS) with ±1 ppm accuracy are recommended .

Q. What crystallographic techniques are most effective for structural elucidation, and how does SHELX software enhance refinement?

  • Single-crystal X-ray diffraction is the gold standard. SHELXL refines structures by optimizing parameters like thermal displacement and occupancy, even for twinned crystals or high-resolution data . For this compound, hydrogen-bonding interactions (e.g., aldehyde C=O⋯H–C) are modeled using restraints. The software’s robust algorithms handle weak diffraction patterns common in organic crystals .

Q. How can cross-coupling reactions be designed to functionalize this compound for material science applications?

  • Suzuki-Miyaura coupling at the 5-position of the thiophene ring (using Pd(PPh3_3)4_4 catalyst) enables conjugation with aryl boronic acids, enhancing π-electron delocalization for optoelectronic materials . Sonogashira coupling introduces alkynes for polymer backbones. Reaction conditions (e.g., anhydrous THF, 60°C) must avoid aldehyde reduction .

Q. What challenges arise in scaling up the synthesis of this compound while maintaining purity?

  • Pilot-scale reactions face heat dissipation issues during exothermic steps (e.g., Vilsmeier formylation). Continuous flow reactors improve temperature control and mixing . Purification via column chromatography is replaced with recrystallization (ethanol/water) or distillation (BP ~200–210°C) for cost efficiency . Impurity profiling using HPLC-MS ensures batch consistency .

Q. How can computational modeling predict the electronic properties of this compound for photovoltaic applications?

  • Density Functional Theory (DFT) calculates HOMO-LUMO gaps (~3.2 eV for thiophene aldehydes), guiding bandgap tuning via substituent effects . Time-Dependent DFT (TD-DFT) simulates UV-Vis spectra to match experimental λmax_{max} values (~280 nm) . Solvent effects (PCM model) refine predictions for thin-film device performance .

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